molecular formula C13H13NO2S B12893667 (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one

(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12893667
M. Wt: 247.31 g/mol
InChI Key: KSZFOEZXBLXWJS-FLIBITNWSA-N
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Description

(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropylthio group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol and appropriate reagents to introduce the isopropylthio group. One common method involves the use of base-catalyzed reactions to facilitate the addition of the isopropylthio group to the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the isopropylthio group or to modify the isoxazole ring.

    Substitution: The phenyl group or the isopropylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of isoxazole derivatives with modified functional groups.

Scientific Research Applications

(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the isopropylthio group can play crucial roles in binding to these targets and modulating their activity. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of an isopropylthio group.

    4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of an isopropylthio group.

    4-((Phenylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a phenylthio group instead of an isopropylthio group.

Uniqueness

The uniqueness of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one lies in its specific functional groups, which can impart distinct chemical and biological properties. The isopropylthio group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(4Z)-3-phenyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C13H13NO2S/c1-9(2)17-8-11-12(14-16-13(11)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8-

InChI Key

KSZFOEZXBLXWJS-FLIBITNWSA-N

Isomeric SMILES

CC(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C)SC=C1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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